molecular formula C13H13NO3S B2428973 Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 1031585-49-5

Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2428973
CAS No.: 1031585-49-5
M. Wt: 263.31
InChI Key: XXNVOEHTTUCAQM-UHFFFAOYSA-N
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Description

Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative with a unique structure that includes an ethylthio group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with ethylthioacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by esterification with methanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Hydroxyquinoline derivatives

    Substitution: Carboxylic acid derivatives

Scientific Research Applications

Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as 2-methylquinoline and 4-hydroxyquinoline share structural similarities.

    Thioether-containing compounds: Compounds like thioanisole and ethylthioacetic acid.

Uniqueness

Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the combination of its quinoline core, ethylthio group, and carboxylate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

methyl 2-ethylsulfanyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-18-12-10(13(16)17-2)11(15)8-6-4-5-7-9(8)14-12/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNVOEHTTUCAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=O)C2=CC=CC=C2N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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